Sec-butyl-n-butyl-amine

Descripción general

Descripción

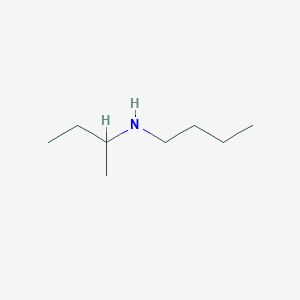

Sec-butyl-n-butyl-amine is an organic compound with the molecular formula C8H19N. It is a colorless liquid and one of the isomeric amines of butane. This compound is chiral, meaning it can exist in two enantiomeric forms. This compound is used in various chemical processes and has applications in different fields, including chemistry and industry .

Métodos De Preparación

Sec-butyl-n-butyl-amine can be synthesized through several methods. One common method is the reductive amination of butanone with butylamine. This reaction involves the condensation of butanone with butylamine, followed by reduction using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and efficiency .

Análisis De Reacciones Químicas

Sec-butyl-n-butyl-amine undergoes various chemical reactions, including:

Alkylation and Acylation: It can be alkylated by reaction with primary alkyl halides, although controlling the reaction to avoid over-alkylation can be challenging.

Oxidation and Reduction: The compound can be oxidized to form corresponding oximes or reduced to form secondary amines.

Substitution Reactions: It can participate in nucleophilic substitution reactions, forming different substituted amines.

Aplicaciones Científicas De Investigación

Agricultural Applications

Pesticide Production:

Sec-butyl-n-butyl-amine is utilized in the synthesis of various pesticides, including bromacil, a commercial herbicide. Its effectiveness as a fungicide has been demonstrated in controlling post-harvest diseases in fruits, particularly citrus crops. Research indicates that aqueous solutions containing 0.5-2% of this compound can be applied as dips or sprays to prevent decay during transport and storage .

| Application | Concentration | Effectiveness |

|---|---|---|

| Fungicide for citrus | 0.5-2% | Prevents decay in transport/storage |

| Herbicide (bromacil) | Varies | Effective against various weeds |

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of pharmaceuticals. It has been reported to be involved in the production of compounds such as tolbutamide, an antidiabetic drug, and benomyl, a fungicide used in agriculture . The compound's ability to modify biological activity makes it a valuable precursor in drug development.

| Pharmaceutical Compound | Role of this compound |

|---|---|

| Tolbutamide | Intermediate in synthesis |

| Benomyl | Precursor for production |

Industrial Applications

Rubber Vulcanization:

this compound is also used in the rubber industry as a vulcanization accelerator. It contributes to the cross-linking process that enhances the durability and elasticity of rubber products .

Plasticizers:

The compound is involved in producing n-butylbenzenesulfonamide, which acts as a plasticizer for nylon, improving its flexibility and processability .

Toxicological Studies

Research has indicated that this compound has low acute toxicity levels. Long-term studies have assessed its effects on various animal models, showing no significant adverse effects at regulated doses. For instance, a no-effect level was established at 125 mg/kg body weight/day in dogs .

Case Studies

Post-Harvest Disease Control:

A study conducted at the University of California demonstrated that this compound effectively controlled Penicillium decay in oranges when applied at concentrations significantly higher than typical usage levels without causing phytotoxicity .

Toxicity Assessment:

In a controlled study involving rats and dogs over two years, this compound was administered at varying doses to evaluate its long-term effects. Results indicated no significant impact on growth or health parameters at lower doses, establishing its safety profile for agricultural use .

Mecanismo De Acción

The mechanism of action of sec-butyl-n-butyl-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity or function .

Comparación Con Compuestos Similares

Sec-butyl-n-butyl-amine is one of the four isomeric amines of butane. The other similar compounds include:

n-butylamine: A primary amine with a straight-chain structure.

tert-butylamine: A tertiary amine with a branched structure.

isobutylamine: A primary amine with a branched structure.

This compound is unique due to its secondary amine structure and chiral nature, which can result in different enantiomeric forms with distinct properties and activities .

Actividad Biológica

Sec-butyl-n-butyl-amine, an organic compound with the molecular formula CHN, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article delves into the compound's biological activity, mechanisms of action, toxicity studies, and relevant research findings.

Overview of this compound

This compound is classified as a secondary amine and is one of the isomeric forms of butylamine. Its chiral nature allows it to exist in two enantiomeric forms, which can exhibit different biological properties. The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting its significance in drug development and industrial applications .

The precise biological mechanism of action for this compound remains inadequately documented. However, as a secondary amine, it is expected to participate in various chemical reactions typical of amines, such as:

- Protonation : Acting as a base by accepting protons.

- Nucleophilic Substitution : Engaging in nucleophilic substitution reactions to form substituted amines.

- Alkylation : Undergoing alkylation reactions with alkyl halides.

Cytotoxicity and Toxicological Studies

Research indicates that this compound exhibits varying degrees of toxicity across different animal models. A series of studies have been conducted to evaluate its acute and chronic toxicity:

- Acute Toxicity : In acute studies involving rats and dogs, symptoms such as salivation, respiratory distress, and convulsions were observed at high doses. The compound was noted to have low acute toxicity overall .

- Chronic Toxicity : Long-term feeding studies in rats revealed a no-effect level of 1250 ppm for the acetate salt form, indicating that while some hematological changes were noted (e.g., leukopenia), overall health parameters remained stable over extended periods .

Case Studies

- Rats Study : In a three-month study with varying doses (0 to 5000 ppm), significant growth reduction was observed at the highest dose. No adverse effects were noted on clinical chemistry parameters or organ histology .

- Dogs Study : Dogs administered this compound showed signs of mydriasis (dilated pupils) and keratitis at higher doses. However, body weights remained normal across treatment groups .

Comparative Analysis with Similar Compounds

This compound can be compared with other butylamines to understand its unique properties:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| n-Butylamine | Primary | Generally more toxic than secondary amines; used in pharmaceuticals |

| tert-Butylamine | Tertiary | Less toxic; used as a solvent |

| Isobutylamine | Primary | Similar toxicity profile to n-butylamine |

| This compound | Secondary | Moderate toxicity; potential for drug development applications |

Research Findings

Recent studies have highlighted the potential of this compound as a building block for drug development due to its unique structural properties. Research has focused on its role in synthesizing compounds with antimicrobial and anti-inflammatory activities .

Furthermore, environmental studies have shown that this compound can degrade under aerobic conditions, which is crucial for assessing its environmental impact .

Propiedades

IUPAC Name |

N-butan-2-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-6-7-9-8(3)5-2/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZXRLJDNKCYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399716 | |

| Record name | N-(Butan-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4444-67-1 | |

| Record name | N-(Butan-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.